N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-9-5-6-11-19(17)27(20)13-21(28)24-18-10-7-8-15(3)16(18)4/h5-12,14H,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHBUQWDQIARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes an indole moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 388.5 g/mol .
Synthesis
Various synthetic routes have been explored to produce this compound effectively. The synthesis typically involves the reaction of substituted indoles with oxadiazole derivatives under controlled conditions to yield the target compound with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.65 | Cell cycle arrest at G0-G1 phase |
| 16b | PANC-1 | 2.41 | Induction of apoptosis |
These findings indicate that structural modifications in oxadiazole derivatives can enhance their anticancer properties .
Enzyme Inhibition
The compound exhibits inhibitory activity against certain enzymes relevant in cancer progression. For example, it has been reported to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.
| Enzyme | Inhibition Type | Kᵢ (nM) |
|---|---|---|
| hCA IX | Competitive | 89 |
| hCA II | Non-competitive | 0.75 |
This inhibition suggests that this compound may serve as a lead compound for developing selective hCA inhibitors .
Case Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines including MCF-7 and HeLa cells. The results indicated that it could induce apoptosis without significantly affecting normal cells at higher concentrations .
Example Study
A study conducted on MCF-7 cells reported an IC₅₀ value of 0.65 µM for related oxadiazole compounds, indicating substantial anticancer activity while sparing normal cells . Flow cytometry analyses further revealed that these compounds could disrupt the cell cycle and trigger apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl and Oxadiazole Substituents
(a) N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences :
- The phenyl group is 2,6-dimethyl-substituted vs. 2,3-dimethyl in the target compound.
- The oxadiazole bears an indol-3-ylmethyl group instead of isopropyl.
- A sulfanyl (-S-) linker replaces the direct acetamide-indole bond.
- The sulfanyl group could enhance metabolic stability but reduce lipophilicity compared to the isopropyl-oxadiazole motif .
(b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Key Differences :
- Chlorine at the 5-position of the phenyl ring introduces electron-withdrawing effects.
- Molecular weight (428.5 g/mol) is higher than the target compound’s estimated ~400–430 g/mol.
- Implications :
(c) N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u)
- Key Differences :
- Ethoxy group at the 2-position increases polarity.
- Implications :
Functional Analogues with Modified Cores
(a) Benzofuran–Oxadiazole Derivatives (e.g., 2a–2b)
- Key Differences :
- Benzofuran replaces indole, and oxadiazole is linked via a thioether.
- Implications :
(b) Chloroacetamide Pesticides (e.g., alachlor, pretilachlor)
- Key Differences :
- Chloro-substituted acetamides with simpler aryl groups.
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity; †Calculated from C₂₂H₂₂N₄O₃S; ‡Approximated from molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
